Product packaging for o-Toluenesulfonyl chloride(Cat. No.:CAS No. 133-59-5)

o-Toluenesulfonyl chloride

Cat. No.: B105582
CAS No.: 133-59-5
M. Wt: 190.65 g/mol
InChI Key: HDECRAPHCDXMIJ-UHFFFAOYSA-N
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Description

Historical Context and Significance of Arenesulfonyl Chlorides in Chemical Transformations

The development of arenesulfonyl chlorides as a class of reagents was a pivotal advancement in organic chemistry. Historically, their significance grew from the need to activate otherwise unreactive functional groups and to construct complex molecular architectures. One of the earliest and most enduring applications of arenesulfonyl chlorides is the conversion of alcohols into sulfonates (e.g., tosylates). wikipedia.orgfiveable.memasterorganicchemistry.com This transformation is of fundamental importance because the hydroxyl group (-OH) is a poor leaving group in nucleophilic substitution reactions, whereas the corresponding sulfonate ester is an excellent leaving group, readily displaced by a wide range of nucleophiles. fiveable.memasterorganicchemistry.com This two-step sequence of sulfonylation followed by substitution enabled a vast expansion of synthetic possibilities.

Furthermore, the reaction of arenesulfonyl chlorides with primary and secondary amines to form stable sulfonamides became a cornerstone of medicinal chemistry and dye synthesis. wikipedia.org The resulting sulfonamide linkage is a key structural motif found in many pharmaceutical agents. The general utility of arenesulfonyl chlorides thus lies in their ability to function as activating agents and as precursors to a diverse array of sulfur-containing compounds, solidifying their role as indispensable tools in the synthetic chemist's arsenal.

Isomeric Considerations: Distinguishing o-Toluenesulfonyl Chloride from m- and p-Toluenesulfonyl Chloride for Mechanistic Studies

The chlorosulfonation of toluene (B28343) yields a mixture of toluenesulfonyl chloride isomers, primarily the ortho and para products, with a smaller amount of the meta isomer. wikipedia.orgchemistryviews.org For mechanistic studies and specific synthetic applications, the separation and use of a pure isomer are critical. The distinction between this compound and its isomers is based on significant differences in their physical and chemical properties, which arise from the position of the methyl group on the benzene (B151609) ring.

The most practical distinction lies in their physical states at room temperature. This compound is an oily liquid, whereas p-toluenesulfonyl chloride is a white, crystalline solid. chemistryviews.orgnih.gov This difference in physical properties provides a straightforward method for their separation on an industrial scale; after the sulfonation reaction, the mixture can be cooled to induce crystallization of the p-isomer, which is then removed by filtration, leaving the liquid o-isomer. chemistryviews.orgchemicalbook.com

From a mechanistic standpoint, the proximity of the methyl group to the sulfonyl chloride functional group in the ortho position introduces steric hindrance. This can influence the rate and outcome of its reactions compared to the sterically unencumbered p-isomer or the electronically different m-isomer. These steric and electronic differences are crucial when designing experiments to probe reaction mechanisms where the accessibility of the electrophilic sulfur center is a key factor.

Table 1: Comparison of o- and p-Toluenesulfonyl Chloride Isomers

PropertyThis compoundp-Toluenesulfonyl Chloride
CAS Number 133-59-598-59-9
Molecular Formula C₇H₇ClO₂SC₇H₇ClO₂S
Molar Mass 190.65 g/mol 190.65 g/mol
Appearance Oily LiquidWhite Solid
Melting Point 10.2 °C65-69 °C
Boiling Point 154 °C (at 36 mmHg)134 °C (at 10 mmHg)
Key Feature Liquid state allows for separation from solid p-isomer. chemistryviews.orgSolid state facilitates easy removal from the isomeric mixture. chemistryviews.org

Contemporary Relevance in Multistep Organic Synthesis Pathways

While the para isomer (p-toluenesulfonyl chloride, or TsCl) is more widely known for its use in forming tosylate protecting groups, this compound has its own significant and enduring role in multistep synthesis, most notably as a crucial intermediate in the industrial production of saccharin (B28170). chemistryviews.orgnih.govchemicalbook.comresearchgate.net

The classic Remsen-Fahlberg synthesis of saccharin relies on this compound as the starting material. researchgate.net The process begins with the chlorosulfonation of toluene, followed by the separation of the ortho and para isomers. chemistryviews.orgchemicalbook.com The isolated liquid this compound is then treated with ammonia (B1221849) in a process called ammoniation to form o-toluenesulfonamide (B73098). chemicalbook.com This intermediate is subsequently oxidized, typically with an oxidizing agent like potassium permanganate, which causes an intramolecular cyclization to form saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). chemicalbook.com This pathway remains a cornerstone of artificial sweetener manufacturing.

Beyond its role in saccharin production, this compound is also utilized as an intermediate in the synthesis of certain dyestuffs and other heterocyclic compounds where the specific ortho substitution pattern is required. nih.gov Its unique steric and electronic properties make it a specific tool for accessing particular molecular architectures that would be difficult to obtain using its other isomers.

Scope and Objectives of Research on this compound

Contemporary research involving this compound is driven by several key objectives. A primary focus is the optimization of industrial processes that utilize this compound. For instance, research aims to develop more efficient and environmentally benign methods for the oxidation of o-toluenesulfonamide to saccharin, potentially reducing waste and improving yield. google.com

Another area of investigation involves exploring the unique reactivity of this compound to develop novel synthetic methodologies. Researchers are interested in how the steric hindrance imposed by the ortho-methyl group can be exploited to achieve regioselectivity in reactions that are not possible with the para-isomer. This includes its use in the synthesis of complex, sterically crowded molecules and novel heterocyclic systems.

Furthermore, while the catalytic applications of the para-isomer are well-established, there is ongoing interest in exploring whether this compound can serve as a catalyst or reagent in new types of organic transformations. semnan.ac.ir The goal is to expand the synthetic utility of this readily available industrial byproduct beyond its current primary applications, thereby creating new avenues for the construction of valuable chemical compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClO2S B105582 o-Toluenesulfonyl chloride CAS No. 133-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzenesulfonyl chloride
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InChI

InChI=1S/C7H7ClO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3
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InChI Key

HDECRAPHCDXMIJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)Cl
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Molecular Formula

C7H7ClO2S
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DSSTOX Substance ID

DTXSID7051682
Record name Toluene-2-sulphonyl chloride
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Molecular Weight

190.65 g/mol
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Physical Description

Liquid; [HSDB] Colorless or yellow liquid; [MSDSonline]
Record name o-Tolylsulfonyl chloride
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Boiling Point

154 °C AT 36 MM HG
Record name O-TOLYLSULFONYL CHLORIDE
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Solubility

INSOL IN WATER, SOL IN HOT ALCOHOL, BENZENE, ETHER
Record name O-TOLYLSULFONYL CHLORIDE
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Density

1.3383 AT 20 °C/4 °C
Record name O-TOLYLSULFONYL CHLORIDE
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Color/Form

OILY LIQUID

CAS No.

133-59-5
Record name 2-Methylbenzenesulfonyl chloride
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Record name o-Tolylsulfonyl chloride
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Record name Toluene-2-sulphonyl chloride
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Record name O-TOLUENESULFONYL CHLORIDE
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Melting Point

10.2 °C
Record name O-TOLYLSULFONYL CHLORIDE
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Synthetic Methodologies and Process Optimization for O Toluenesulfonyl Chloride

Established Synthetic Routes for o-Toluenesulfonyl Chloride Production

Traditional manufacturing of this compound relies on two main chemical transformations: the direct chlorosulfonation of toluene (B28343) and the chlorination of o-thiocresol.

The most common industrial method for producing toluenesulfonyl chloride is the direct chlorosulfonation of toluene using chlorosulfonic acid. chemicalbook.comwikipedia.org This reaction is a classic example of electrophilic aromatic substitution. The process typically yields a mixture of ortho- and para-toluenesulfonyl chloride isomers, as the methyl group of toluene is an ortho-para directing group. chemicalbook.comgoogleapis.com

Mechanism: The reaction proceeds through the attack of the electron-rich toluene ring on the electrophilic sulfur atom of chlorosulfonic acid (or a related electrophilic species derived from it). Kinetic studies suggest the reaction is first-order with respect to the aromatic compound and can be third-order with respect to chlorosulfonic acid, indicating a complex mechanism likely involving the formation of an ion pair as the active electrophile. pageplace.de The electrophile attacks the toluene ring, forming a positively charged intermediate known as a sigma complex or Wheland intermediate. sci-hub.se Subsequent loss of a proton from the ring restores aromaticity and yields the toluenesulfonyl chloride product.

Selectivity Control: A critical aspect of this synthesis is controlling the ratio of ortho to para isomers. The distribution is highly dependent on reaction conditions, particularly temperature.

Low Temperature: At lower temperatures, the formation of this compound is kinetically favored. stackexchange.com This preference is attributed to the stabilization of the ortho transition state. One proposed explanation involves hyperconjugation of the methyl group with the electron-deficient aromatic ring in the intermediate, which imparts a partial positive charge on the methyl hydrogens. These hydrogens can then form a stabilizing hydrogen bond with an oxygen atom of the incoming sulfonyl chloride group. stackexchange.com Typically, conducting the reaction in an ice bath results in a higher yield of the ortho isomer. chemicalbook.com

High Temperature: At higher temperatures, the reaction becomes more reversible, and the product distribution shifts to favor the thermodynamically more stable para isomer. stackexchange.com The para isomer is more stable due to reduced steric hindrance between the bulky sulfonyl chloride group and the methyl group. quora.com

The separation of the isomers is typically achieved by cooling the reaction mixture. The solid p-toluenesulfonyl chloride crystallizes out and can be removed by filtration, leaving the liquid this compound in the filtrate, which is then purified by vacuum distillation. chemicalbook.comchemicalbook.comgoogle.com

FactorEffect on Isomer Ratio (o/p)Explanation
Temperature Lower temperature increases the ortho:para ratio.The ortho isomer is the kinetically controlled product, favored at lower temperatures due to a stabilized transition state. The para isomer is the thermodynamically controlled product, favored at higher temperatures due to greater stability. stackexchange.com
Reaction Time Longer reaction times can favor the para isomer.Allows the reaction to reach thermodynamic equilibrium, favoring the more stable para product.
Additives Certain additives can influence the isomer ratio.Additives can alter the nature of the electrophile or the reaction medium, affecting the relative energies of the ortho and para transition states. google.com

An alternative route to this compound involves the chlorination of o-thiocresol. This method can produce the target compound with high selectivity. The reaction is typically carried out by treating o-thiocresol with chlorine gas in a solvent such as glacial acetic acid. chemicalbook.comguidechem.combiocompare.com

Mechanistic Investigations: While detailed mechanistic studies are less common in readily available literature compared to chlorosulfonation, the reaction is understood to proceed via the oxidation of the thiol group. The sulfur atom of o-thiocresol acts as a nucleophile, attacking the electrophilic chlorine. This is followed by a series of oxidation and chlorination steps. Water present in the acetic acid likely participates in the reaction to form the sulfonyl group, with excess chlorine acting as the chlorinating agent to convert the intermediate sulfonic acid (or its salt) into the final sulfonyl chloride. A similar synthesis route involves reacting diethyl-thiocarbamic acid S-o-tolyl ester with chlorine in 80% acetic acid at 0 °C, which reportedly yields this compound in approximately 95% yield. guidechem.com

Advanced Synthetic Approaches and Innovations

Research continues to focus on developing more efficient, selective, and environmentally benign methods for this compound synthesis. These innovations target catalysis, reaction media, and process technology.

The use of catalysts and additives in the chlorosulfonation of toluene can significantly improve reaction performance. These agents can increase the reaction rate and influence the isomer distribution.

Phosphorus Oxychloride and Ammonium (B1175870) Salts: A patented method describes using a combination of chlorosulfonic acid and phosphorus oxychloride as the sulfonating agent, with an inorganic ammonium salt (like ammonium chloride or sulfate) as a sulfonation auxiliary agent. google.com This approach is reported to reduce the required amount of chlorosulfonic acid, leading to higher total yields (up to 98.8%) and a reduction in acidic wastewater. google.com

Triethylamine (B128534): In continuous flow systems, triethylamine has been used as a catalyst to accelerate sulfonation and chlorination reactions.

Composite Catalysts: Studies have shown that composite catalysts can improve the yield of the para isomer by allowing the reaction to be run at higher temperatures while suppressing the formation of sulfone by-products. The salt component of the catalyst can also react with by-product sulfuric acid, shifting the reaction equilibrium to favor product formation. chembk.com

Catalyst/Additive SystemReactantsReported Advantages
Phosphorus Oxychloride / Inorganic Ammonium Salt Toluene, Chlorosulfonic AcidReduced chlorosulfonic acid consumption, higher total yield (up to 98.8%), less environmental pollution. google.com
Triethylamine Toluene, Chlorosulfonic Acid (in microreactor)Accelerates sulfonation and chlorination.
Composite Catalyst Toluene, Chlorosulfonic AcidSuppresses sulfone by-product formation at higher temperatures, improves yield. chembk.com

The choice of solvent and supplementary reagents can have a profound impact on reaction efficiency, product purity, and process safety.

Chlorinated Solvents: Conducting the chlorosulfonation in an anhydrous chlorinated hydrocarbon medium, such as 1,2-dichloroethane, has been shown to be effective. google.com This allows for a multi-step synthesis from toluene to the desired product in a single reaction medium, avoiding complex separation steps. google.com

Ionic Liquids: In a related process for producing p-toluenesulfonyl chloride from p-toluenesulfonic acid and chlorosulfonic acid, ionic liquids have been used as co-solvents with chloroform. google.com The ionic liquid alters the distribution coefficient of the sulfonic acid, preventing its dissolution in the by-product sulfuric acid layer and thereby increasing the product yield. google.com This principle could potentially be applied to the synthesis of the ortho isomer.

Continuous flow synthesis using microchannel reactors offers significant advantages over traditional batch processing for hazardous reactions like chlorosulfonation. The high surface-area-to-volume ratio of these reactors allows for superior heat and mass transfer, precise temperature control, and shorter residence times, which enhances safety, improves selectivity, and can increase yield. researchgate.net

A method for the continuous synthesis of p-toluenesulfonyl chloride has been developed using a microchannel reactor, which can be adapted for the production of the ortho isomer. google.com In this system, a pre-cooled mixture of toluene, chlorosulfonic acid, a solvent (e.g., dichloromethane), and a catalyst (e.g., triethylamine) is fed into the microreactor. google.com The precise control over temperature and residence time minimizes the formation of unwanted by-products.

ParameterValueOutcome
Reactor Type Microchannel ReactorEnhanced temperature control, improved safety. google.com
Temperature 50-70 °CPrecise control minimizes side reactions.
Residence Time 20-40 minutesIncreased throughput compared to batch processing.
Yield >92% (for para isomer)High efficiency and reduced waste.

The adoption of continuous flow technology represents a significant step towards safer, more efficient, and scalable production of toluenesulfonyl chlorides. researchgate.netmdpi.com

Optimization of Reaction Parameters: Temperature, Pressure, and Stoichiometry

The synthesis of this compound, predominantly through the chlorosulfonation of toluene, is highly sensitive to reaction parameters. The optimization of temperature, stoichiometry, and pressure is critical to influence the isomeric ratio (ortho vs. para) and maximize the yield of the desired o-isomer.

Temperature: Temperature control is a crucial factor throughout the synthesis process. The initial chlorosulfonation reaction is typically conducted at low temperatures to manage its exothermic nature and influence the isomer distribution. For instance, a common laboratory-scale synthesis involves the slow addition of toluene to chlorosulfonic acid under ice bath conditions (0°C). chemicalbook.com After the initial addition, the reaction may be stirred for several hours at this low temperature. chemicalbook.com Some procedures report a wider temperature range of 10°C to 115°C, with specific protocols calling for cooling the reaction mixture to around 20°C or 35°C after the initial phase. google.comgoogle.com The subsequent crystallization step to remove the p-isomer also relies on precise temperature control, with temperatures ranging from 0°C down to -20°C being utilized. chemicalbook.comgoogle.com

Stoichiometry: The molar ratio of reactants, specifically toluene to the chlorosulfonating agent (typically chlorosulfonic acid), significantly impacts the reaction's efficiency and outcome. An excess of the chlorosulfonating agent is generally used. A common stoichiometric ratio is approximately 1 mole of toluene to 3 moles of chlorosulfonic acid. chemicalbook.com Another described method employs a molar ratio of toluene to chlorosulfonic acid of 1:1.5, followed by a subsequent addition of the acid. google.com The careful control of these ratios is essential for driving the reaction towards completion while managing side reactions.

Pressure: While ambient pressure is typical for the primary reaction phase, pressure becomes a key parameter during the purification stage. Reduced pressure (vacuum) is employed for the distillation of the final this compound product. chemicalbook.comgoogle.com This allows for distillation at a lower temperature, preventing thermal decomposition of the product and enabling the separation of the oily o-isomer from less volatile impurities. A typical condition for this vacuum distillation is collecting the fraction that boils at 96-98°C under a pressure of 1 mmHg. chemicalbook.com

The following table summarizes key optimized parameters from various synthetic methodologies.

ParameterOptimized Value/RangePurposeSource
Temperature
Initial Reaction0°C (Ice Bath)Control exothemicity, influence isomer ratio chemicalbook.com
Reaction10°C - 115°CGeneral operating range google.com
Post-Reaction~35°CControlled stirring phase google.com
Isomer Separation0°C to -20°CCrystallization of p-isomer chemicalbook.comgoogle.com
Stoichiometry
Toluene:Chlorosulfonic Acid~1:3 (molar ratio)Drive reaction to completion chemicalbook.com
Toluene:Chlorosulfonic Acid1:1.5 (initial, molar ratio)Staged addition protocol google.com
Pressure
Purification1 mmHgReduced pressure for vacuum distillation chemicalbook.com

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity for this compound involves a multi-step process designed to separate it from the co-produced p-toluenesulfonyl chloride, unreacted starting materials, and byproducts like p-toluenesulfonic acid. The distinct physical properties of the ortho and para isomers (o-isomer is an oil at room temperature, while the p-isomer is a solid) are central to the purification strategy. prepchem.com

The primary methods for purification are fractional crystallization and vacuum distillation. google.com

Quenching and Phase Separation: After the reaction is complete, the mixture is typically quenched by carefully adding it to an ice-water mixture. chemicalbook.com This hydrolyzes excess chlorosulfonic acid. The this compound, being insoluble in the aqueous layer, forms a separate organic phase which is then separated. chemicalbook.com This organic layer is often washed with water to remove residual acids. chemicalbook.com

Fractional Crystallization/Filtration: The key step in separating the isomers is cooling the organic mixture. As the temperature is lowered to between 0°C and -20°C, the solid p-toluenesulfonyl chloride crystallizes out of the solution. chemicalbook.comgoogle.com This solid is then removed by filtration, leaving a filtrate that is significantly enriched in the o-isomer. google.com In some methods, a solvent like alcohol is used for recrystallization of the p-isomer to enhance purity. prepchem.com

Vacuum Distillation: The filtrate, which contains the crude this compound, is subjected to vacuum distillation (also known as rectification under vacuum). chemicalbook.comgoogle.com This final step separates the liquid this compound from any remaining p-isomer, non-volatile impurities, and the solvent used for extraction, if any. google.com The product is collected as a specific fraction, for example, the fraction boiling at 96-98°C at 1 mmHg, to yield high-purity this compound as an oil. chemicalbook.com

Chromatography: For laboratory-scale purifications or to achieve very high purity, chromatography on silica (B1680970) gel can be employed as a purification method for tosyl chlorides. researchgate.net

The table below outlines the common purification and isolation sequence.

StepTechniqueDescriptionPurposeSource
1Quenching/WashingReaction mixture is added to ice-water; organic phase is separated and washed.Hydrolyze excess reagents and remove water-soluble impurities. chemicalbook.com
2Fractional CrystallizationThe organic phase is cooled to between 0°C and -20°C.To precipitate the solid p-toluenesulfonyl chloride isomer. chemicalbook.comgoogle.com
3FiltrationThe cooled mixture is filtered.To separate the solid p-isomer from the liquid o-isomer-rich filtrate. google.comprepchem.com
4Vacuum DistillationThe filtrate is distilled under reduced pressure.To purify the liquid this compound by separating it from residual impurities. chemicalbook.comgoogle.com

Reaction Mechanisms and Kinetics of O Toluenesulfonyl Chloride in Organic Transformations

Nucleophilic Substitution Reactions Involving o-Toluenesulfonyl Chloride

This compound is a versatile reagent in organic synthesis, primarily utilized for the conversion of alcohols into o-toluenesulfonates (tosylates), which are excellent leaving groups in nucleophilic substitution and elimination reactions. The reactivity of this compound is centered around the electrophilic sulfur atom, which is susceptible to attack by nucleophiles.

Investigation of SN1 and SN2 Pathways in Tosylation Reactions

The formation of tosylates from alcohols and this compound generally proceeds through a nucleophilic substitution reaction at the sulfur center. The reaction mechanism, whether it follows a concerted (SN2-like) or a stepwise (SN1-like) pathway, is a subject of detailed investigation.

In the context of tosylation, the reaction is typically considered a bimolecular nucleophilic substitution (SN2) at the sulfur atom. allresearchjournal.comlibretexts.org The alcohol, acting as a nucleophile, attacks the electrophilic sulfur atom of the this compound. This attack is often facilitated by a base, such as pyridine (B92270), which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. masterorganicchemistry.comisroset.org The SN2 mechanism at the sulfur center involves a transition state where the oxygen of the alcohol is forming a bond to the sulfur, and the chlorine atom is simultaneously breaking its bond. allresearchjournal.comucsd.edu This process occurs with inversion of configuration at the sulfur atom, although this is not typically a point of stereochemical concern in the final product.

The nature of the substrate and reaction conditions can influence the mechanistic pathway. For instance, tertiary alcohols are more resistant to undergoing SN2 reactions due to steric hindrance and may react through an SN1-like mechanism involving the formation of a carbocation intermediate. libretexts.orgopenochem.org However, the primary and secondary alcohols, which are the most common substrates for tosylation, predominantly react via an SN2 pathway. libretexts.orgopenochem.org

It is crucial to distinguish the mechanism of tosylate formation from the subsequent reactions of the tosylate itself. Once the tosylate is formed, it can undergo nucleophilic substitution at the carbon atom to which the tosyl group is attached. These subsequent reactions can proceed via either SN1 or SN2 mechanisms, depending on the structure of the alkyl group, the nature of the nucleophile, and the solvent. libretexts.orgucsd.eduorganic-chemistry.org For example, a primary tosylate will favor an SN2 reaction, while a tertiary tosylate will favor an SN1 reaction.

Kinetic Studies of Reactions with Hydroxyl Compounds

Kinetic studies provide valuable insights into the reaction mechanisms of this compound with hydroxyl compounds. These studies typically measure the rate of reaction under various conditions to determine the reaction order and the influence of different factors on the reaction rate.

The reaction of p-toluenesulfonyl chloride (a close analog of this compound) with α-hydroxy acids in the presence of pyridine has been shown to follow second-order kinetics, being first order with respect to both the sulfonyl chloride and the hydroxyl compound. allresearchjournal.comisroset.org This is consistent with a bimolecular (SN2) mechanism. The progress of the reaction can be monitored by methods such as conductometry, which measures the change in electrical conductivity of the solution as ionic products are formed. allresearchjournal.com

The rate of reaction is significantly influenced by the nucleophilicity of the hydroxyl compound. For instance, the attacking nucleophile is often found to be a hydrogen-bonded ion pair formed between the hydroxyl compound and the base. allresearchjournal.com Thermodynamic parameters, such as the enthalpy and entropy of activation, can be determined from kinetic data at different temperatures. Negative values for the entropy of activation are often observed, which is characteristic of bimolecular reactions where two reactant molecules combine to form a more ordered transition state. allresearchjournal.com

The following table presents a conceptual representation of how reaction rates might vary with different hydroxyl compounds, based on general principles of reactivity.

Hydroxyl CompoundRelative Reaction RateRationale
Methanol (B129727)HighLess sterically hindered, allowing for easier nucleophilic attack.
IsopropanolModerateIncreased steric hindrance compared to methanol, slowing the reaction.
tert-ButanolLowSignificant steric hindrance severely impedes the SN2 attack.
PhenolModerate to LowThe nucleophilicity of the hydroxyl group is reduced by the electron-withdrawing effect of the aromatic ring.

Solvent Effects on Reaction Rates and Mechanisms

The choice of solvent plays a critical role in the kinetics and mechanism of tosylation reactions. Solvents can influence the stability of reactants, transition states, and products, thereby altering the reaction rate.

Kinetic studies on the reaction of p-toluenesulfonyl chloride with α-hydroxy acids have revealed that the reaction rates are significantly higher in polar aprotic solvents (e.g., acetonitrile (B52724), acetone, DMF) compared to polar protic solvents (e.g., methanol, ethanol). allresearchjournal.comallresearchjournal.com This can be attributed to the different ways these solvents solvate the reacting species.

Polar aprotic solvents are good at solvating cations but are less effective at solvating anions. This leaves the nucleophile (the deprotonated hydroxyl compound) relatively "naked" and more reactive, leading to a faster reaction rate. allresearchjournal.com

Polar protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity. allresearchjournal.comresearchgate.net The transition state for these reactions is often more solvated by protic solvents like methanol than by aprotic solvents like acetonitrile or DMF. allresearchjournal.com

The reaction often does not proceed in nonpolar solvents like benzene (B151609) or carbon tetrachloride, indicating the necessity of a polar medium to facilitate the charge separation required for the reaction. allresearchjournal.com The correlation of reaction rates with solvent parameters using the extended Grunwald-Winstein equation can provide quantitative insights into the sensitivity of the reaction to solvent nucleophilicity and ionizing power. mdpi.org

The following table illustrates the general effect of solvent polarity on the rate of tosylation.

SolventSolvent TypeRelative RateReason
AcetonitrilePolar AproticHighPoorly solvates the nucleophile, increasing its reactivity. allresearchjournal.com
AcetonePolar AproticHighSimilar to acetonitrile, enhances nucleophile reactivity. allresearchjournal.com
Dimethylformamide (DMF)Polar AproticHighEffectively solvates cations, leaving the nucleophile more reactive. allresearchjournal.comacs.org
MethanolPolar ProticLowSolvates the nucleophile through hydrogen bonding, reducing its reactivity. allresearchjournal.comallresearchjournal.com
WaterPolar ProticVery LowStrong hydrogen bonding with the nucleophile significantly decreases its reactivity.

Influence of Steric and Electronic Factors on Reactivity and Selectivity

Both steric and electronic factors of the alcohol and the sulfonyl chloride significantly influence the reactivity and selectivity of tosylation reactions.

Steric Factors: The rate of tosylation is highly sensitive to steric hindrance around the hydroxyl group of the alcohol. rsc.org As the substitution on the carbon bearing the hydroxyl group increases (primary < secondary < tertiary), the rate of reaction decreases. masterorganicchemistry.com This is a classic characteristic of an SN2 reaction, where the nucleophile needs to access the electrophilic center. ksu.edu.sa For very hindered alcohols, the tosylation may fail or proceed very slowly. rsc.org Similarly, steric bulk on the sulfonyl chloride itself can affect the reaction rate.

Electronic Factors: The electronic nature of both the alcohol and the sulfonyl chloride plays a crucial role.

On the alcohol: Electron-donating groups on the alcohol can increase the electron density on the hydroxyl oxygen, making it a more potent nucleophile and increasing the reaction rate. Conversely, electron-withdrawing groups decrease the nucleophilicity of the alcohol.

On the sulfonyl chloride: The electron-withdrawing chlorine atom on the sulfonyl group induces a significant positive charge on the sulfur atom, making it highly electrophilic and susceptible to nucleophilic attack. allresearchjournal.com Electron-withdrawing substituents on the toluene (B28343) ring of this compound would further enhance the electrophilicity of the sulfur atom. Conversely, electron-donating groups would decrease it. In some cases, electron-withdrawing groups on a benzyl (B1604629) alcohol can lead to the formation of a benzyl chloride instead of the expected tosylate, as the initially formed tosylate undergoes nucleophilic substitution by the chloride ion present in the reaction mixture. mdpi.com

Role of this compound as a Leaving Group Precursor

A primary application of this compound is to convert a poor leaving group (the hydroxyl group of an alcohol) into an excellent leaving group (the tosylate group). masterorganicchemistry.commasterorganicchemistry.com

Formation and Reactivity of o-Toluenesulfonate Esters

The reaction of an alcohol with this compound in the presence of a base like pyridine yields an o-toluenesulfonate ester, commonly known as a tosylate. masterorganicchemistry.comperiodicchemistry.com This reaction is significant because it proceeds without affecting the stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the tosylation process. libretexts.orgopenochem.org

Once formed, the tosylate group (-OTs) is an excellent leaving group because its conjugate acid, p-toluenesulfonic acid, is a strong acid, making the tosylate anion a very weak and stable base. masterorganicchemistry.comperiodicchemistry.com The negative charge on the departing tosylate anion is delocalized over the three oxygen atoms and the aromatic ring through resonance, which contributes to its stability. periodicchemistry.com

The resulting alkyl tosylates are versatile substrates for a variety of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. periodicchemistry.comwikipedia.org They behave similarly to alkyl halides in these reactions. libretexts.org The ability to convert an alcohol into a tosylate allows for a two-step sequence to achieve nucleophilic substitution with inversion of stereochemistry (via an SN2 reaction on the tosylate) or to facilitate elimination reactions to form alkenes. libretexts.org

The reactivity of tosylates is exemplified by their use in the synthesis of a wide range of compounds, including the introduction of functionalities that are otherwise difficult to achieve directly from alcohols. mdpi.com

Mechanism of Functional Group Transformations: Alcohols to Sulfonates

The conversion of alcohols to o-toluenesulfonates (tosylates) is a cornerstone of organic synthesis, primarily because it transforms a poor leaving group (hydroxide, -OH) into an excellent one (tosylate, -OTs). masterorganicchemistry.comsvkm-iop.ac.in This transformation is achieved by reacting the alcohol with this compound in the presence of a base, typically pyridine. libretexts.orglibretexts.org

The mechanism proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of this compound. orgosolver.comyoutube.com A base, such as pyridine, serves to deprotonate the alcohol, increasing its nucleophilicity, and also to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction. masterorganicchemistry.com A critical feature of this mechanism is that the bond between the carbon and the oxygen of the alcohol (C-O) remains unbroken throughout the process. libretexts.orglibretexts.org Consequently, if the alcohol is chiral, the configuration of the stereocenter is retained in the resulting tosylate ester. libretexts.orglibretexts.orgchemistrysteps.com

The reaction sequence is as follows:

The alcohol's oxygen atom acts as a nucleophile and attacks the sulfur atom of this compound.

The sulfur-chlorine bond cleaves, and the chloride ion is expelled.

The base (e.g., pyridine) removes a proton from the now-protonated oxygen atom, yielding the neutral tosylate ester and the pyridinium (B92312) salt. orgosolver.com

The resulting tosylate group is an excellent leaving group because its negative charge is stabilized by resonance over the three oxygen atoms and the aromatic ring. masterorganicchemistry.com This inherent stability makes tosylates valuable intermediates for a variety of subsequent nucleophilic substitution (SN1 and SN2) and elimination reactions. libretexts.orglibretexts.org

Table 1: Conditions for the Tosylation of Alcohols

Alcohol TypeReagentsBaseConditionsOutcomeReference(s)
Primary and SecondaryThis compoundPyridine0 °C to room temperatureHigh yield of the corresponding tosylate libretexts.org, libretexts.org
Primary (e.g., Methanol, Ethanol)p-Toluenesulfonyl chloridePotassium CarbonateSolid-state, grindingRapid and quantitative conversion to tosylate researchgate.net
Glycolsp-Toluenesulfonyl chlorideTriethylamine (B128534)CH2Cl2, Dibutyltin (B87310) oxide catalystSelective and rapid sulfonylation at the primary alcohol organic-chemistry.org

Mechanistic Insights into Other Key Reactions

Elimination Reactions Facilitated by this compound

The tosylate group, readily installed from an alcohol using this compound, is an exceptional leaving group, which makes it highly effective in facilitating elimination reactions to form alkenes. masterorganicchemistry.com These reactions typically proceed via an E2 (bimolecular elimination) mechanism, especially when a strong, non-nucleophilic base is used. libretexts.org

The mechanism of an E2 reaction involving a tosylate is a concerted process:

A base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the tosylate group.

Simultaneously, the electrons from the cleaved C-H bond move to form a pi bond between the alpha and beta carbons.

The C-OTs bond breaks, and the tosylate anion departs as the leaving group.

The regiochemical outcome of the elimination can often be controlled by the choice of base. For instance, a small, strong base like sodium ethoxide typically favors the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's rule). orgosolver.com Conversely, a bulky base, such as potassium tert-butoxide, will preferentially abstract the less sterically hindered proton, leading to the formation of the less substituted alkene (Hofmann product). orgosolver.com Acid-catalyzed dehydrations, in contrast, usually proceed through an E1 mechanism involving a carbocation intermediate. libretexts.orglibretexts.org

Radical Reaction Pathways

Beyond its role in ionic reactions, this compound can also participate in radical reactions. The sulfonyl chloride group can be a source of sulfonyl radicals (RSO2•) under appropriate conditions, such as in the presence of transition metal catalysts or upon photolysis. researchgate.net

For example, ruthenium complexes have been shown to catalyze the formation of radicals from p-toluenesulfonyl chloride for atom transfer radical addition (ATRA) reactions with alkenes like styrene. researchgate.net The proposed mechanism involves the generation of a tolylsulfonyl radical, which then adds across the double bond of the alkene. This is followed by a halogen atom transfer from the catalyst to complete the process, yielding a β-chlorosulfone.

These radical pathways open up different avenues for the functionalization of organic molecules, allowing for the formation of C-S bonds under conditions distinct from traditional nucleophilic substitution methods. acs.org

Carboxyl Activation Mechanisms

This compound is an effective reagent for the activation of carboxylic acids, enabling their conversion into other functional groups like esters, amides, and anhydrides. svkm-iop.ac.inarkat-usa.org The activation process involves the reaction of the carboxylic acid with this compound in the presence of a base.

The key mechanistic step is the formation of a mixed sulfonic-carboxylic anhydride (B1165640). arkat-usa.org This mixed anhydride is a highly activated form of the carboxylic acid because the tolylsulfonate group is an excellent leaving group.

The general mechanism is as follows:

The carboxylate, formed by the deprotonation of the carboxylic acid by a base (e.g., triethylamine), attacks the sulfur atom of this compound.

The chloride ion is displaced, forming the mixed sulfonic-carboxylic anhydride intermediate.

This highly electrophilic intermediate is then readily attacked by a nucleophile (such as an alcohol or an amine). The tolylsulfonate anion is expelled, resulting in the formation of the corresponding ester or amide.

This method is particularly useful because it avoids the often harsh conditions required for direct esterification or amidation and can be performed in a one-pot synthesis. arkat-usa.orgresearchgate.net

Applications of O Toluenesulfonyl Chloride in Complex Organic Synthesis

Introduction of Sulfonyl Groups into Molecular Architectures

o-Toluenesulfonyl chloride, also known as 2-methylbenzenesulfonyl chloride, is a highly versatile reagent in organic synthesis, primarily utilized for the introduction of the o-toluenesulfonyl (tosyl) group into various molecular frameworks. solubilityofthings.comwikipedia.org The incorporation of this sulfonyl group can significantly alter the reactivity of the parent molecule, paving the way for the construction of more complex chemical structures. solubilityofthings.com The tosyl group is typically introduced by reacting this compound with nucleophiles such as alcohols or amines. solubilityofthings.comwikipedia.org This process, known as tosylation, is fundamental in multistep organic syntheses. svkm-iop.ac.inmasterorganicchemistry.com

The sulfonyl chloride functionality of this compound is electrophilic and readily reacts with nucleophilic functional groups. solubilityofthings.com This reactivity is harnessed to create sulfonamides and sulfonate esters, which are key intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. solubilityofthings.comontosight.aichemicalbook.comchemicalbook.com For instance, it is a known intermediate in the production of saccharin (B28170). chembk.comnih.gov

The introduction of a tosyl group can serve multiple purposes. It can act as a protecting group for amines and, less commonly, for phenols. wikipedia.orgchem-station.com More significantly, it transforms a poor leaving group, like a hydroxyl group, into an excellent leaving group (tosylate), thereby facilitating nucleophilic substitution and elimination reactions. wikipedia.orgsvkm-iop.ac.inmasterorganicchemistry.com This activation is crucial for a wide range of chemical transformations. svkm-iop.ac.in

Functional Group Interconversions and Manipulations

Protection and Activation of Hydroxyl Groups

A primary and widespread application of this compound in organic synthesis is the protection and activation of hydroxyl groups. pubcompare.aihighfine.com The hydroxyl group (-OH) in alcohols is a notoriously poor leaving group in nucleophilic substitution and elimination reactions because the hydroxide (B78521) ion (HO⁻) is a strong base. masterorganicchemistry.commasterorganicchemistry.com To overcome this, the hydroxyl group is converted into a sulfonate ester, a much better leaving group. masterorganicchemistry.comlibretexts.org

The reaction of an alcohol with this compound, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534), results in the formation of an o-toluenesulfonate ester, commonly referred to as a tosylate (-OTs). wikipedia.orgmasterorganicchemistry.comlibretexts.org The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. wikipedia.orgmasterorganicchemistry.com

Table 1: Activation of Hydroxyl Groups via Tosylation

ReactantReagentProductPurpose
Alcohol (R-OH)This compoundo-Toluenesulfonate (R-OTs)Conversion of a poor leaving group (-OH) into a good leaving group (-OTs)

This transformation is considered an "activation" of the hydroxyl group because the resulting tosylate is significantly more reactive towards nucleophiles. svkm-iop.ac.inpubcompare.ai The tosylate anion is an excellent leaving group due to the resonance stabilization of the negative charge across the sulfonyl group. masterorganicchemistry.comlibretexts.org This activation enables a wide array of subsequent reactions, such as the synthesis of alkyl halides, ethers, azides, and nitriles from alcohols. svkm-iop.ac.in

Furthermore, the tosylation of a hydroxyl group can also be viewed as a form of protection. chem-station.comproprep.com While less common for simple aliphatic alcohols due to the high reactivity of the resulting tosylate, the tosyl group can be used to protect phenols, particularly electron-rich ones, from oxidation due to its electron-withdrawing nature. chem-station.com

Preparation of Reactive Intermediates (e.g., Alkyl Tosylates, Sulfonamides, Sulfonyl Hydrazides)

This compound is a key starting material for the synthesis of several important reactive intermediates in organic chemistry.

Alkyl Tosylates: As discussed previously, the reaction of this compound with alcohols affords alkyl tosylates. libretexts.org These compounds are versatile intermediates that behave similarly to alkyl halides in substitution reactions. libretexts.org The tosylate group is an excellent leaving group, making alkyl tosylates valuable substrates for both SN1 and SN2 reactions. libretexts.orgchemistrysteps.com The preparation of alkyl tosylates is often performed under mild conditions, for example, using potassium carbonate as a base in a solvent-free grinding method. sciencemadness.orgresearchgate.net

Sulfonamides: The reaction of this compound with primary or secondary amines yields sulfonamides. solubilityofthings.comwikipedia.org This reaction is a common method for protecting amine functional groups. wikipedia.org The resulting sulfonamide is generally a stable, crystalline solid that is resistant to many reaction conditions. wikipedia.orgwikipedia.org The sulfonamide linkage can be cleaved under specific reductive conditions to regenerate the amine.

Table 2: Formation of Sulfonamides

ReactantReagentProduct
Amine (R₂NH)This compoundSulfonamide (R₂NSO₂C₆H₄CH₃)

Sulfonyl Hydrazides: this compound reacts with hydrazine (B178648) (N₂H₄) to produce o-toluenesulfonyl hydrazide. wikipedia.orggoogle.com This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. wikipedia.org o-Toluenesulfonyl hydrazides are valuable reagents in their own right, serving as precursors for the generation of diimide, diazo compounds, and in the Shapiro and Bamford-Stevens reactions for the synthesis of alkenes. orgsyn.org Recent methods have also demonstrated the synthesis of sulfonyl chlorides from sulfonyl hydrazides using reagents like N-chlorosuccinimide (NCS). mdpi.com

Table 3: Synthesis of o-Toluenesulfonyl Hydrazide

Reactant 1Reactant 2Product
This compoundHydrazineo-Toluenesulfonyl hydrazide

Formation of Sulfonyl Ethers

While the term "sulfonyl ether" is not standard nomenclature, it can refer to the sulfonate esters formed from the reaction of this compound with alcohols. These are more correctly called o-toluenesulfonate esters. wikipedia.org The formation of these esters is a critical step in many synthetic pathways, as it activates the alcohol for subsequent nucleophilic substitution. svkm-iop.ac.in

In some contexts, the term might be used to describe compounds where a sulfonyl group is directly bonded to an ether oxygen, which is a less common structural motif. However, the primary application of this compound in this context is the formation of tosylate esters.

Stereoselective and Regioselective Transformations

Control of Stereochemistry in Substitution Reactions

One of the most significant advantages of using this compound in organic synthesis is the high degree of stereochemical control it offers in substitution reactions. libretexts.orgchemistrysteps.com When an alcohol is converted to a tosylate, the reaction occurs at the oxygen atom, and the C-O bond of the alcohol remains intact. libretexts.orglibretexts.org This means that if the alcohol's hydroxyl group is attached to a chiral center, the configuration of that center is retained during the tosylation step. libretexts.orgchemistrysteps.com

For example, the conversion of an (R)-alcohol to an (S)-nitrile can be achieved by first reacting the alcohol with this compound to form the (R)-tosylate, followed by reaction with sodium cyanide (NaCN) in an SN2 reaction, which proceeds with inversion of configuration to yield the (S)-nitrile. libretexts.org

This method is often preferred over direct substitution reactions with reagents like hydrogen halides (HX), which can sometimes lead to rearrangements and loss of stereochemical control, particularly with secondary alcohols. chemistrysteps.com

Regioselective Sulfonylation of Polyols and Complex Substrates (e.g., Carbohydrates)

The selective functionalization of hydroxyl groups in polyols, such as carbohydrates, is a significant challenge in organic synthesis. This compound plays a crucial role in the regioselective tosylation of these complex molecules, which introduces a tosyl group that can serve as a leaving group for subsequent transformations. svkm-iop.ac.indntb.gov.ua

A notable method involves the use of catalytic dibutyltin (B87310) oxide for the regioselective sulfonylation of carbohydrate polyols under solvent-free conditions. dntb.gov.uaresearchgate.net This approach allows for the selective functionalization of a secondary equatorial hydroxyl group adjacent to an axial one in a pyranoside. dntb.gov.uaresearchgate.net The use of inexpensive reagents and simplified experimental procedures make this a practical method. dntb.gov.ua For instance, the reaction of a protected glucose derivative with p-toluenesulfonyl chloride in the presence of dibutyltin oxide and other reagents at 75°C resulted in the selective 3-O-tosylation with a good yield. researchgate.net

Furthermore, direct regioselective 2-O-tosylation of unprotected sucrose (B13894) has been achieved using N-(p-toluenesulfonyl)imidazole, a reagent prepared from p-toluenesulfonyl chloride. nih.gov This method demonstrates a different regioselectivity compared to the direct sulfonylation with p-toluenesulfonyl chloride in pyridine, where the primary hydroxyl groups are more reactive. nih.gov The ability to selectively target specific hydroxyl groups in complex molecules like sucrose is of great importance for the synthesis of various derivatives. nih.gov

Borinic acid-catalyzed regioselective tosylation of carbohydrate derivatives has also been reported, providing high yields of the corresponding mono-tosylates. scholaris.ca This method has been successfully applied to various 1,2- and 1,3-diol substrates. scholaris.ca

Table 1: Regioselective Tosylation of Carbohydrates

Substrate Reagents Selectivity Yield Reference
Protected Glucose Derivative p-TsCl, Dibutyltin oxide, DIPEA, TBAB 3-O-Tosylation Good researchgate.net
Sucrose N-(p-toluenesulfonyl)imidazole 2-O-Tosylation Not specified nih.gov
Carbohydrate Derivatives p-TsCl, 2-aminoethyl diphenylborinate Mono-tosylation Excellent scholaris.ca
6-O-tritylated manno-substrate p-TsCl, Dibutyltin oxide, DIPEA Not specified ~50% (increased with excess DIPEA) researchgate.net
β-fucoside p-TsCl, Dibutyltin oxide, DIPEA 3-O-Tosylation Satisfying researchgate.net

Catalytic Applications in Organic Reactions

Beyond its role as a sulfonating agent, this compound also functions as an effective catalyst in several organic transformations.

As a Catalyst in Acetylation and Formylation of Hydroxyl Compounds

p-Toluenesulfonyl chloride has been identified as a novel and efficient catalyst for the acetylation and formylation of a wide range of hydroxyl compounds. semnan.ac.ir This catalytic application allows for the protection of hydroxyl groups under mild, solvent-free conditions at room temperature, with good to excellent yields and short reaction times. semnan.ac.ir The acetylation of various alcohols and phenols is achieved using acetic anhydride (B1165640) in the presence of a catalytic amount of p-toluenesulfonyl chloride. semnan.ac.ir Similarly, structurally diverse alcohols can be formylated using formic acid with catalytic p-toluenesulfonyl chloride. semnan.ac.ir This method provides a significant advantage due to its simplicity, clean work-up, and the use of an inexpensive and commercially available catalyst. semnan.ac.ir

Role in Oxidative Methyl Esterification of Aldehydes

A combination of urea (B33335) hydrogen peroxide (UHP) and p-toluenesulfonyl chloride in methanol (B129727) has been proven to be a facile and highly efficient system for the oxidative methyl esterification of various aldehydes. researchgate.netnih.govbenthamdirect.comscienceopen.comresearchgate.net This method converts aromatic, aliphatic, and heterocyclic aldehydes into their corresponding methyl esters in high yields. researchgate.netresearchgate.net The reaction is thought to proceed through the in-situ formation of p-toluenesulfonyl peroxyacid, which acts as the actual oxidant. nih.gov This protocol offers an advantage over other methods that may require harsh reaction conditions, produce low yields, or have a limited substrate scope. nih.gov

Table 2: Oxidative Methyl Esterification of Aldehydes using UHP/TsCl

Aldehyde Product Yield Reference
Benzaldehyde Methyl benzoate High nih.gov
Various aromatic, aliphatic, and heterocyclic aldehydes Corresponding methyl esters High researchgate.netresearchgate.net

Activation of Carboxylic Acids for Amide and Anhydride Formation

This compound is a valuable reagent for activating carboxylic acids, facilitating the synthesis of amides and anhydrides. svkm-iop.ac.in This activation typically involves the formation of a mixed anhydride between the carboxylic acid and toluenesulfonic acid.

One common method for amide synthesis involves reacting a carboxylic acid with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to generate a carboxylic acid-sulfonic acid mixed anhydride. highfine.com This mixed anhydride then reacts with an amine to produce the corresponding amide. highfine.com This approach is advantageous because the nucleophilic attack is more likely to occur at the carbonyl group of the carboxylic acid portion, and the mixed anhydride is highly reactive, leading to shorter reaction times. highfine.com

Similarly, p-toluenesulfonyl chloride can be used to synthesize carboxylic anhydrides from carboxylic acids. researchgate.net Research has shown that reacting carboxylic acids with p-toluenesulfonyl chloride in the presence of a base like potassium carbonate can produce symmetrical anhydrides in high yields. researchgate.net This method is effective under both conventional stirring and ultrasound irradiation. researchgate.net

Contribution to C-H Bond Activation Processes

Recent research has highlighted the role of p-toluenesulfonyl chloride in C-H bond activation processes, a significant area in modern organic synthesis that aims to directly functionalize C-H bonds. researchgate.net One notable application involves the arylation of amide and urea C(sp³)–H bonds with aryl tosylates generated in situ from phenols and p-toluenesulfonyl chloride. researchgate.net This process, which combines visible-light photoredox catalysis, hydrogen-atom-transfer catalysis, and nickel catalysis, can be performed at room temperature and allows for the rapid functionalization of phenols. researchgate.net The ability to use readily available phenols as arylating agents through in-situ activation with p-toluenesulfonyl chloride represents a streamlined and efficient approach to C-H functionalization. researchgate.net

Role of O Toluenesulfonyl Chloride in Pharmaceutical and Specialty Chemical Synthesis

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

o-Toluenesulfonyl chloride is a versatile reagent in the pharmaceutical industry, primarily utilized for the synthesis of sulfonamides and as a protecting group for amines. nih.govgoogle.com Its reaction with primary and secondary amines yields stable sulfonamide linkages, a core structural motif in many therapeutic agents.

Precursor for Saccharin (B28170) Production

One of the most historically significant applications of this compound is in the production of saccharin, one of the first commercially available artificial sweeteners. The Remsen-Fahlberg synthesis, a classic method for saccharin production, commences with the chlorosulfonation of toluene (B28343), which yields a mixture of this compound and p-toluenesulfonyl chloride. unibo.it The ortho isomer is the key starting material for saccharin.

The synthesis proceeds through the following key steps:

Ammonolysis: this compound is treated with ammonia (B1221849) to form o-toluenesulfonamide (B73098). unibo.it

Oxidation: The methyl group of o-toluenesulfonamide is then oxidized to a carboxylic acid, typically using a strong oxidizing agent like potassium permanganate, to yield o-sulfamoylbenzoic acid.

Cyclization: Finally, heating o-sulfamoylbenzoic acid induces an intramolecular condensation reaction, resulting in the formation of the cyclic imide, saccharin. unibo.it

It is important to note that the para isomer, p-toluenesulfonyl chloride, is a common byproduct of the initial chlorosulfonation step and must be separated from the desired ortho isomer to ensure the purity of the final saccharin product. unibo.it

StepReactant(s)ProductKey Transformation
1This compound, Ammoniao-ToluenesulfonamideFormation of a sulfonamide
2o-Toluenesulfonamide, Oxidizing agento-Sulfamoylbenzoic acidOxidation of the methyl group
3o-Sulfamoylbenzoic acidSaccharinIntramolecular cyclization

Applications in Antibacterial and Anti-inflammatory Agent Synthesis

The sulfonamide functional group, readily introduced using this compound, is a critical pharmacophore in a wide range of antibacterial and anti-inflammatory drugs.

Antibacterial Agents: The "sulfa drugs," a class of synthetic antimicrobial agents, are a prime example of the importance of this compound in medicinal chemistry. The general structure of these drugs features a sulfonamide group attached to an aromatic ring. The synthesis of many sulfonamide-based antibacterial agents involves the reaction of a substituted aniline (B41778) with this compound or its para isomer, p-toluenesulfonyl chloride. tandfonline.com For instance, the reaction of various amines with p-toluenesulfonyl chloride has been shown to produce sulfonamides with notable antibacterial activity. nih.gov

A study on the synthesis of novel sulfonamides derived from various amino group-containing drugs and amino acids utilized p-toluenesulfonyl chloride to create new compounds with potential antibacterial properties. nih.gov For example, the reaction of histidine with p-toluenesulfonyl chloride yielded a new sulfonamide derivative. nih.gov Similarly, celecoxib (B62257) was reacted with p-toluenesulfonyl chloride to produce a bis-sulfonamide compound. nih.gov

Anti-inflammatory Agents: this compound and its isomer are also employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of certain pyrrolizine derivatives with anti-inflammatory activity involves the use of p-toluenesulfonyl chloride to introduce a sulfonamido moiety. mdpi.com In one study, a key intermediate was reacted with p-toluenesulfonyl chloride in the presence of potassium carbonate to yield a product with enhanced anti-inflammatory properties compared to the parent compound. mdpi.com Furthermore, derivatives of the well-known anti-inflammatory drug celecoxib have been synthesized using p-toluenesulfonyl chloride to modify the core structure, aiming to enhance its therapeutic properties. nih.gov

Drug ClassSynthetic Application of o/p-Toluenesulfonyl ChlorideExample of Synthesized Moiety
AntibacterialFormation of sulfonamide linkageN-((4-methylphenyl)sulfonyl)nicotinamide
Anti-inflammatoryIntroduction of sulfonamido group6-(4-Methylphenylsulfonamido)-2,3-dihydro-1H-pyrrolizine

Use in Peptide Synthesis and Amino Acid Derivatization

In the intricate field of peptide synthesis, the protection and activation of functional groups are paramount. This compound and its para isomer serve crucial roles in this domain.

Amino Acid Protection: The tosyl group can be used as a protecting group for the α-amino group of amino acids during peptide synthesis. google.com This protection prevents unwanted side reactions at the amino terminus while the carboxyl group is activated for peptide bond formation. The tosyl group is known for its stability under various reaction conditions and can be removed under specific deprotection protocols. For example, Arg(Tos), where the guanidino group of arginine is protected with a tosyl group, is widely used in Boc solid-phase peptide synthesis (SPPS). merckmillipore.com

Carboxyl Group Activation: p-Toluenesulfonyl chloride has been utilized for the activation of the carboxyl group of N-protected amino acids. lookchem.com This is achieved through the formation of a mixed anhydride (B1165640) between the carboxylic acid and p-toluenesulfonic acid. This activated intermediate then readily reacts with the amino group of another amino acid to form a peptide bond. lookchem.com This method offers an alternative to other coupling reagents used in peptide synthesis.

Amino Acid Derivatization: Beyond protection and activation, p-toluenesulfonyl chloride is used to catalyze the benzylation of the carboxylic acid functional groups of amino acids. researchgate.net This derivatization is a key step in preparing amino acid building blocks for peptide synthesis, preventing the carboxylic acid from interfering with subsequent coupling reactions. researchgate.net

Synthesis of Specialty Chemicals

The utility of this compound extends beyond the pharmaceutical realm into the synthesis of a variety of specialty chemicals, where it serves as a key intermediate. nih.gov

Dye and Pigment Intermediates

This compound is an important intermediate in the manufacture of certain types of dyes and pigments. nih.gov Its chemical reactivity allows for its incorporation into larger, more complex chromophoric systems. For instance, it is used in the synthesis of intermediates for disperse dyes and ice dyes. nih.gov While specific examples of dyes directly synthesized from this compound are not extensively detailed in readily available literature, its role as a precursor to compounds like saccharin, which can then be used in further chemical transformations, highlights its indirect importance in this sector. The related p-toluenesulfonyl chloride is also noted as an intermediate for various dyes. nih.gov

Pesticide Intermediates

In the agrochemical industry, this compound and its para isomer are valuable intermediates for the synthesis of pesticides. nih.govnih.gov The introduction of the tosyl group can be a key step in building the molecular framework of active pesticidal compounds. For example, the organophosphate insecticide Thiometon can be prepared through a reaction involving 2-ethylthioethanol, O,O-dimethyl hydrogen phosphorodithioate, and p-toluenesulfonyl chloride. nih.gov The tosyl chloride facilitates the formation of a key intermediate in the synthesis of this insecticide.

Plastic Plasticizers and Resins

This compound is a key precursor in the manufacture of sulfonamide-based plasticizers, which are essential additives for a variety of polymers and synthetic resins. Through a process of amination, where this compound is reacted with ammonia, o-toluenesulfonamide is produced. Often, a mixture of ortho and para isomers, known as o/p-toluene sulfonamide (OPTSA), is used in industrial applications. penpet.com This mixture serves as a reactive plasticizer, meaning it can chemically integrate into the polymer structure, which results in a more durable and lasting plasticizing effect. penpet.com

The primary function of these sulfonamide plasticizers is to enhance the physical properties of thermosetting resins, such as those based on melamine (B1676169) and urea (B33335). penpet.com By incorporating these additives, manufacturers can improve the flow characteristics and increase the flexibility of the final products. penpet.com This is particularly valuable in the creation of coatings, hot-melt adhesives, and various molded articles. penpet.comatamanchemicals.com The use of this compound-derived plasticizers is also noted in formulations containing soy protein, shellac, and casein. penpet.com The properties of the resulting plasticizer can vary depending on the ratio of the ortho and para isomers. penpet.com

Application Resin/Polymer Type Effect of Additive
PlasticizerThermosetting resins (Melamine, Urea)Improves flow properties, increases flexibility
CoatingsSoy protein, shellac, casein-basedIncreases flexibility
AdhesivesHot-melt adhesivesComponent of formulation

Derivatization for Analytical and Research Purposes

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for a specific analytical method. This compound is an effective derivatizing agent, particularly for introducing a chromophore into molecules that otherwise lack strong ultraviolet (UV) absorption, making them detectable by common analytical instrumentation.

Application in Derivatization for Spectroscopic Analysis (e.g., HPLC-DAD)

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a powerful analytical technique, but it relies on the analyte's ability to absorb UV light. Many compounds, including some sugars and cyclitols, are not directly detectable with this method. To overcome this limitation, a derivatization step is employed to attach a UV-absorbing tag, or chromophore, to the target molecule. researchgate.netresearchgate.net

p-Toluenesulfonyl chloride is frequently used for this purpose. researchgate.netnih.gov For instance, in the analysis of the cyclitol L-(+)-bornesitol from plant extracts, the compound is treated with p-toluenesulfonyl chloride. researchgate.netnih.gov This reaction attaches the "tosyl" group to the bornesitol (B1216857) molecule. The aromatic ring in the tosyl group acts as a chromophore, allowing the resulting derivative to be easily detected and quantified by HPLC-DAD at a specific wavelength, typically around 230 nm. researchgate.netnih.gov This method has been validated for its selectivity, precision, and linearity. nih.gov While many published studies specify the para isomer, the chemical principle applies equally to this compound, which can also function as a derivatizing agent to introduce a chromophoric tosyl group for HPLC analysis. sielc.com

Analyte Derivatizing Agent Detection Method Purpose of Derivatization
L-(+)-Bornesitolp-Toluenesulfonyl chlorideHPLC-DADIntroduction of a chromophore for UV detection
Amines/Amino AcidsArylsulfonyl chlorides (e.g., DABS-Cl)HPLCFormation of a colored sulfonamide derivative for visible detection
PolyaminesBenzoyl chlorideRP-HPLCIntroduction of a benzoyl group for UV detection

Preparation of Specific Derivatives for Biological Activity Studies

This compound and its para isomer are valuable reagents in medicinal chemistry and drug discovery for synthesizing novel derivatives of existing compounds to explore their biological activities. cyberleninka.ru By reacting a parent molecule with toluenesulfonyl chloride, researchers can introduce a tosyl group, which can significantly alter the parent compound's physicochemical properties and, consequently, its biological function. cyberleninka.runih.gov

This strategy has been applied across various classes of compounds to develop new therapeutic agents. For example, derivatives of the antibiotic pleuromutilin (B8085454) have been prepared using p-toluenesulfonyl chloride to create new compounds with potential antibacterial activity against resistant strains like MRSA. mdpi.com Similarly, researchers have synthesized sulfonamide derivatives from 2-aminothiazole (B372263) and p-toluenesulfonyl chloride and tested them for antioxidant and antimicrobial properties. nih.gov The tosylation of certain benzamide (B126) derivatives has also been explored to create compounds with enhanced antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli. cyberleninka.ru These studies demonstrate the utility of toluenesulfonyl chlorides as a tool for generating compound libraries for biological screening, a critical step in the search for new and more effective drugs. cyberleninka.runih.govmdpi.com

Parent Compound Derivative Type Target Biological Activity Research Finding
Pleuromutilin14-O-(p-Toluenesulfonyloxyacetyl)mutilinAntibacterialSynthesized derivatives showed activity against Gram-positive bacteria, including MRSA. mdpi.com
2-Aminothiazole4-methyl-N-(thiazol-2-yl)benzenesulfonamideAntioxidant, AntimicrobialThe synthesized sulfonamide derivatives were evaluated for potential biological activities. nih.gov
Benzamide derivativesTosylated benzamidesAntimicrobialTosylated derivatives showed activity against Staphylococcus aureus and Escherichia coli. cyberleninka.ru

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Chromatographic Methods for Purity Assessment and Reaction Progress

Chromatographic techniques are fundamental in separating and analyzing the components of a mixture. For o-toluenesulfonyl chloride, these methods are crucial for determining its purity and for tracking the progress of reactions where it is a reactant or product.

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer, GC/MS provides both separation and structural identification of the components in a sample.

Purity Assessment: A GC analysis of an this compound sample will show a major peak corresponding to the compound and potentially smaller peaks for impurities. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Commercial grades of this compound often specify a purity of greater than 75.0% as determined by GC chromatographyonline.com.

Reaction Monitoring: In reactions where this compound is consumed, GC can be used to monitor its disappearance over time. Conversely, in its synthesis, GC can track its formation.

GC/MS Analysis: The mass spectrometer fragments the molecules eluting from the GC column, producing a unique mass spectrum that acts as a chemical fingerprint. The PubChem database contains GC-MS data for this compound, with prominent peaks observed at mass-to-charge ratios (m/z) of 91, 155, and 65 nih.gov. The peak at m/z 91 is characteristic of a tolyl group, while the peak at m/z 155 corresponds to the loss of a chlorine atom from the molecular ion.

A typical GC method for analyzing this compound would involve a capillary column, such as one coated with a nonpolar stationary phase like DB-5. The injector and detector temperatures would be set high enough to ensure volatilization without decomposition, and a temperature program for the oven would be used to achieve good separation of the components.

Table 1: Representative GC-MS Data for this compound
m/zRelative IntensityPlausible Fragment
190/192Low[M]+• (Molecular Ion)
155High[M-Cl]+
91Very High (Base Peak)[C7H7]+
65Medium[C5H5]+

High-performance liquid chromatography is a versatile technique for the analysis of a wide range of organic compounds, including those that are not suitable for GC due to low volatility or thermal instability.

Purity Assessment and Method Development: For compounds like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) sielc.com. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. A study on the related compound, 5-nitro-o-toluenesulfonyl chloride, utilized a mobile phase of acetonitrile and water with phosphoric acid on a Newcrom R1 column rsc.org. For this compound, a similar approach using a C18 column with a water/acetonitrile or water/methanol gradient would be a suitable starting point for method development.

HPLC with Diode-Array Detection (DAD): A diode-array detector (DAD) can acquire a UV-visible spectrum for each point in the chromatogram. This provides additional information for peak identification and purity assessment. Aromatic compounds like this compound have strong UV absorbance. A method for the analysis of a derivative of the related p-toluenesulfonyl chloride used a detection wavelength of 230 nm chemicalbook.com. A similar wavelength would likely be suitable for the analysis of this compound.

Table 2: Illustrative HPLC-DAD Method Parameters for this compound Analysis
ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Phosphoric Acid
Mobile Phase BAcetonitrile
Gradiente.g., 50-90% B over 15 minutes
Flow Rate1.0 mL/min
Detection Wavelength230 nm

Thin-layer chromatography is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. It allows for the qualitative assessment of the presence of reactants, products, and byproducts.

Principle and Procedure: A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.

Application in Reaction Monitoring: To monitor a reaction involving this compound, a TLC plate is typically spotted with the starting material, the reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction rsc.org.

Solvent System and Rf Value: The choice of the eluent is crucial for good separation. A common solvent system for compounds of moderate polarity is a mixture of ethyl acetate (B1210297) and hexane (B92381) spectrabase.com. For the related p-toluenesulfonyl chloride, a mobile phase of 30% ethyl acetate in hexane has been used, giving an Rf (retardation factor) value of 0.7 rsc.org. A similar solvent system would likely be effective for this compound. The Rf value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions.

Table 3: General Guidance for TLC Monitoring of a Reaction with this compound
ParameterDescription
Stationary PhaseSilica gel 60 F254
Mobile Phase (Eluent)Ethyl acetate/Hexane mixture (e.g., 20-40% ethyl acetate)
VisualizationUV light (254 nm)
Expected Rf of this compoundLikely in the range of 0.6-0.8 in 30% ethyl acetate/hexane

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques provide detailed information about the molecular structure and bonding of a compound. For this compound, these methods are essential for confirming its identity and for studying the mechanisms of its reactions.

Nuclear magnetic resonance spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The spectrum would be expected to show a singlet for the methyl protons and a complex multiplet pattern for the four aromatic protons. Based on data for the structurally similar o-toluoyl chloride, the methyl protons would likely appear around 2.6 ppm, and the aromatic protons would be in the range of 7.3-8.2 ppm in CDCl₃ chemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. For this compound, six distinct signals would be expected in the aromatic region and one in the aliphatic region for the methyl group. The chemical shifts can be compared to those of related compounds, such as p-toluenesulfonyl chloride and alpha-toluenesulfonyl chloride, to aid in assignment chemicalbook.comchromatographyonline.com.

¹⁹F NMR Spectroscopy: While not directly applicable to this compound itself, ¹⁹F NMR is a valuable tool for studying reactions where a fluorine-containing reagent is used in conjunction with or to derivatize this compound.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
NucleusPredicted Chemical Shift Range (ppm)Assignment
¹H~2.6-CH₃
¹H7.3 - 8.2Aromatic protons
¹³C~20-CH₃
¹³C125 - 145Aromatic carbons

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The mass spectrum of this compound shows a molecular ion peak at m/z 190 (for the ³⁵Cl isotope) and 192 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. Key fragments include the loss of chlorine (m/z 155), the formation of the tolyl cation (m/z 91, often the base peak), and the tropylium (B1234903) ion (m/z 91) which can further fragment to the cyclopentadienyl (B1206354) cation (m/z 65) nih.gov.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of an ion. The exact mass of this compound (C₇H₇³⁵ClO₂S) is 189.9855283 Da nih.gov. HRMS can be used to confirm the identity of this compound and to elucidate the elemental composition of its fragments in mechanistic studies.

Table 5: Key Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₇H₇ClO₂S
Molecular Weight190.65 g/mol
Exact Mass (³⁵Cl)189.9855283 Da
Key EI-MS Fragments (m/z)190/192, 155, 91, 65

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural components: the sulfonyl chloride group, the aromatic ring, and the methyl group.

The sulfonyl chloride (-SO₂Cl) group gives rise to strong and distinct absorption bands due to the symmetric and asymmetric stretching vibrations of the S=O bonds. Generally, sulfonyl chlorides exhibit strong characteristic bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ netzsch.com. The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations typically found between 3100 cm⁻¹ and 3000 cm⁻¹, and C-C in-ring stretching vibrations which appear in the 1600-1400 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations can provide information about the substitution pattern of the benzene (B151609) ring and are generally observed between 900-675 cm⁻¹. The methyl group attached to the aromatic ring results in characteristic C-H stretching absorptions in the 3000–2850 cm⁻¹ range.

The following table summarizes the principal IR absorption bands that are characteristic of the functional groups found in this compound.

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
Sulfonyl Chloride (SO₂Cl)Asymmetric S=O Stretch1410 - 1370
Sulfonyl Chloride (SO₂Cl)Symmetric S=O Stretch1204 - 1166
Aromatic RingC-H Stretch3100 - 3000
Aromatic RingC=C In-ring Stretch1600 - 1400
Aromatic RingC-H Out-of-plane Bend900 - 675
Methyl (CH₃)C-H Stretch3000 - 2850

Kinetic and Thermodynamic Studies using Advanced Analytical Methods

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanism of a chemical transformation and the influence of various parameters on the reaction rate. For reactions involving toluenesulfonyl chlorides, advanced analytical methods are employed for real-time monitoring and the determination of key kinetic and thermodynamic parameters.

Real-Time Reaction Monitoring Techniques

Real-time monitoring of chemical reactions is essential for understanding reaction mechanisms and optimizing process conditions. A variety of techniques can be employed, with the choice depending on the specific characteristics of the reaction being studied. For reactions involving sulfonyl chlorides, which often produce ionic byproducts, conductometry is a particularly suitable method.

Conductometry involves measuring the electrical conductivity of the reaction mixture over time. In many reactions of this compound, such as nucleophilic substitution, an ionic species like a chloride ion is displaced. The formation of these ions leads to an increase in the conductivity of the solution. By monitoring this change, the progress of the reaction can be followed in real-time. This technique has been effectively used to study the kinetics of reactions involving the closely related isomer, p-toluenesulfonyl chloride.

Determination of Rate Constants and Activation Energies

Kinetic data obtained from real-time monitoring techniques allow for the determination of important parameters such as rate constants and activation energies. For instance, in studies on p-toluenesulfonyl chloride, the reaction was found to follow second-order kinetics. The second-order rate constants (k₂) can be calculated from the conductivity data at different temperatures.

By performing the reaction at several different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation. This equation relates the rate constant to the temperature. Further analysis of the temperature dependence of the rate constant allows for the calculation of other thermodynamic activation parameters, including the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡). Negative values for the entropy of activation are often indicative of a bimolecular reaction mechanism, suggesting a highly ordered transition state.

The following table presents representative kinetic and thermodynamic data from a study on the reaction of p-toluenesulfonyl chloride, illustrating the types of parameters that can be determined.

Temperature (°C)Second-Order Rate Constant (k₂)Activation Energy (Ea)Enthalpy of Activation (ΔH‡)Entropy of Activation (ΔS‡)
20ValueValueValueValue
30Value
40Value

Note: The table is illustrative of the data that would be obtained from such a study.

Thermal Analysis Techniques for Stability Assessment

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and powerful thermal analysis techniques used to assess the thermal stability of chemical compounds like this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting thermogram provides information on thermal events such as melting, crystallization, and decomposition. For this compound, a DSC analysis would reveal its melting point as an endothermic peak. More importantly, it would indicate the onset temperature of decomposition, which is typically observed as an exothermic event. The magnitude of the heat released during decomposition can also be quantified, providing a measure of the thermal hazard associated with the compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is particularly useful for determining the thermal stability and decomposition profile of a compound. A TGA curve for this compound would show the temperature at which mass loss begins, indicating the onset of thermal decomposition. The analysis can be performed in different atmospheres, such as nitrogen or air, to study the effect of the environment on the decomposition process. The TGA curve can also reveal if the decomposition occurs in single or multiple steps, and the mass of any non-volatile residue can be determined.

The following table outlines the type of information that can be obtained from DSC and TGA analyses for the thermal stability assessment of this compound.

Analytical TechniqueMeasured ParameterInformation Obtained
Differential Scanning Calorimetry (DSC)Heat FlowMelting Point, Onset of Decomposition, Heat of Decomposition
Thermogravimetric Analysis (TGA)Mass ChangeOnset of Decomposition, Decomposition Profile (single/multi-step), Residue Mass

Environmental and Safety Considerations in Research and Development

Byproduct Management and Waste Minimization Strategies

The synthesis of o-toluenesulfonyl chloride is often accompanied by the formation of its isomer, p-toluenesulfonyl chloride. wikipedia.org The primary method for their production is the chlorosulfonation of toluene (B28343), which yields a mixture of the ortho and para isomers. wikipedia.orggoogle.com Consequently, a significant aspect of managing the synthesis process involves the separation and purification of the desired o-isomer from the p-isomer. google.comgoogle.com

Strategies for waste minimization in reactions utilizing this compound focus on optimizing reaction conditions to maximize yield and reduce the formation of unwanted side products. One common byproduct in reactions involving sulfonyl chlorides is hydrochloric acid, which is generated during the sulfonylation of alcohols or amines. wikipedia.org In a laboratory setting, this acidic byproduct is typically neutralized with a base. wikipedia.org For instance, in the synthesis of sulfonamides, a base is used to absorb the hydrogen chloride produced. wikipedia.org

Industrial processes aim to recover and utilize byproducts where possible. For example, hydrogen chloride gas can be absorbed in water to produce hydrochloric acid. Furthermore, solvents used in the reaction and purification steps, such as alkyl halides, can be recovered through distillation.

A key principle in minimizing waste is to avoid the use of excess reagents. However, in some synthetic procedures, an excess of a diol or glycol may be intentionally used to favor the formation of a mono-tosylated product. jchemlett.com In such cases, the unreacted starting material needs to be recovered and recycled to ensure the process remains economically and environmentally viable.

The table below summarizes common byproducts and strategies for their management in the context of this compound chemistry.

Byproduct/Waste StreamSourceManagement Strategy
p-Toluenesulfonyl chlorideCo-product of this compound synthesisSeparation and purification for use as a reagent. wikipedia.orggoogle.com
Hydrochloric acid (HCl)Reaction of this compound with alcohols or aminesNeutralization with a base; absorption in water to produce hydrochloric acid. wikipedia.org
Organic SolventsReaction medium and extractionRecovery and recycling via distillation.
Unreacted starting materialsIncomplete reactions or use of excess reagentRecovery and recycling. jchemlett.com
Sulfonated oilsSide products from synthesisCan be a complex mixture, requiring appropriate waste treatment. google.com

Hydrolysis Products and Environmental Fate

This compound is sensitive to moisture and reacts with water in a process called hydrolysis. inchem.org This reaction leads to the formation of o-toluenesulfonic acid and hydrochloric acid. The hydrolysis of the related compound, p-toluenesulfonyl chloride, is rapid, with half-lives of minutes at various pH levels. oecd.org

The primary hydrolysis product, o-toluenesulfonic acid, is a strong acid and will be completely dissociated at typical environmental pH levels. oecd.org Due to the rapid hydrolysis of the parent compound, the environmental fate of this compound is largely determined by the properties of its hydrolysis products. oecd.orgepa.gov

Environmental fate models, such as the Equilibrium Criterion (EQC) model, predict how a chemical will be distributed in the environment. For p-toluenesulfonyl chloride, if released to air, it is expected to mainly partition to soil, and if released to water, it will predominantly remain in the water. oecd.org Given its rapid hydrolysis, bioaccumulation of this compound itself is not expected. oecd.org The hydrolysis product, p-toluenesulfonamide (B41071) (from the hydrolysis of p-toluenesulfonyl isocyanate), is not readily biodegradable. epa.gov

The environmental impact of this compound is therefore linked to the release of its acidic hydrolysis products into the environment. solubilityofthings.com Discharging the compound or its waste into drains or the environment must be avoided. sigmaaldrich.com The table below outlines the key hydrolysis products and their environmental characteristics.

Hydrolysis ProductChemical FormulaKey Environmental Characteristics
o-Toluenesulfonic acidCH₃C₆H₄SO₃HStrong acid, completely dissociated at environmental pH. oecd.org
Hydrochloric acidHClStrong acid.

Safety Protocols for Handling and Storage in Academic Settings

The handling and storage of this compound in academic research laboratories require strict adherence to safety protocols to minimize risks to researchers. This compound is corrosive and can cause severe skin burns and eye damage. fishersci.comtcichemicals.comtcichemicals.com It is also a lachrymator, meaning it can cause tearing. thermofisher.com

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes. tcichemicals.comfishersci.se

Hand Protection: Impervious gloves must be worn to prevent skin contact. fishersci.secapotchem.com It is crucial to inspect gloves before use and use proper removal techniques. capotchem.com

Skin and Body Protection: A lab coat, and in some cases, protective clothing, is necessary. tcichemicals.comfishersci.se

Respiratory Protection: Work should be conducted in a chemical fume hood to avoid inhaling dust or vapors. fishersci.comfishersci.se If a fume hood is not available or for large-scale work, a suitable respirator may be required. fishersci.secapotchem.com

Handling Procedures:

All work with this compound should be performed in a well-ventilated area, preferably a chemical fume hood. fishersci.comtcichemicals.com

Avoid creating dust. sigmaaldrich.com

Do not breathe dust, fumes, or vapors. fishersci.comlobachemie.com

Wash hands thoroughly after handling. tcichemicals.com

Contaminated work clothing should not be allowed out of the laboratory. sigmaaldrich.com

Storage:

Store in a dry, cool, and well-ventilated place. fishersci.comfishersci.se

Keep containers tightly closed to prevent contact with moisture. thermofisher.comfishersci.se

Store under an inert gas like nitrogen due to its moisture sensitivity. sigmaaldrich.comfishersci.se

Store in a corrosive-resistant container. sigmaaldrich.comtcichemicals.com Metal containers should be avoided. sigmaaldrich.com

Store away from incompatible materials such as strong bases and oxidizing agents. fishersci.com

Spill and Waste Disposal:

In case of a spill, evacuate the area and ensure adequate ventilation. capotchem.com

Small spills can be swept up with an inert absorbent material and placed in a suitable, closed container for disposal. fishersci.com

Do not let the chemical enter drains. sigmaaldrich.com

Waste material must be disposed of in accordance with local and national regulations for hazardous waste. sigmaaldrich.comfishersci.com

The following table provides a summary of essential safety information for handling this compound in an academic laboratory.

Hazard CategorySpecific HazardRecommended Precaution
Health Hazards Corrosive (causes severe skin burns and eye damage)Wear appropriate PPE (goggles, gloves, lab coat). fishersci.comtcichemicals.comtcichemicals.com
Lachrymator (causes tearing)Handle in a fume hood. thermofisher.com
Irritating to the respiratory tractAvoid inhaling dust/vapors; use a fume hood. inchem.org
Physical Hazards Reacts with water and moist airStore in a dry environment with tightly sealed containers. inchem.org
Handling Inhalation, skin, and eye contactUse a chemical fume hood and wear appropriate PPE. fishersci.comfishersci.se
Storage Moisture sensitivity, corrosivityStore in a cool, dry, well-ventilated area in a tightly closed, corrosive-resistant container, away from incompatible materials. sigmaaldrich.comfishersci.comfishersci.se

Q & A

Basic Research Question: How is o-Toluenesulfonyl chloride synthesized, and what are the key considerations in its production?

Answer:
this compound is synthesized via the chlorosulfonation of toluene using chlorosulfonic acid (HSO₃Cl). This reaction produces a mixture of o- and p-toluenesulfonyl chloride isomers. Key considerations include:

  • Temperature control : Maintaining a reaction temperature below 30°C minimizes side reactions and improves isomer separation .
  • Purification : Separation of o-isomer from the p-isomer is achieved through fractional crystallization or chromatography, as their solubility in solvents like chloroform or benzene differs significantly .
  • By-product management : The reaction generates HCl gas, requiring proper ventilation and neutralization systems .

Basic Research Question: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:
this compound is moisture-sensitive and releases toxic gases (e.g., HCl, SOₓ) upon decomposition. Safety protocols include:

  • Personal Protective Equipment (PPE) : Impervious gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respirators in poorly ventilated areas .
  • Engineering controls : Perform reactions in fume hoods with local exhaust systems to capture hazardous vapors .
  • Storage : Store in airtight containers under anhydrous conditions (e.g., desiccators) to prevent hydrolysis. Avoid long-term storage due to degradation risks .

Advanced Research Question: How does the presence of this compound as a by-product affect the purity of p-toluenesulfonyl chloride, and what analytical methods are used to quantify it?

Answer:
The o-isomer is a common impurity in p-toluenesulfonyl chloride synthesis. Its presence can interfere with downstream reactions (e.g., sulfonylation) by altering regioselectivity. Analytical methods include:

  • Chromatography : HPLC or GC-MS with polar columns (e.g., silica gel) to resolve isomers based on retention times .
  • Spectroscopy : ¹H-NMR distinguishes isomers via aromatic proton splitting patterns (e.g., o-isomer shows complex splitting near δ 7.5–8.0 ppm) .
  • Titration : Quantify free acid (HCl) content to assess hydrolysis, which indirectly indicates impurity levels .

Advanced Research Question: What strategies can be employed to optimize regioselectivity when using this compound in sulfonylation reactions?

Answer:
Regioselectivity in sulfonylation depends on steric and electronic factors. Methodological approaches include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of target hydroxyl or amine groups, favoring desired sulfonate formation .
  • Temperature modulation : Lower temperatures (–10°C to 0°C) reduce competing hydrolysis and improve selectivity for primary over secondary alcohols .
  • Catalytic additives : Use of pyridine or DMAP to scavenge HCl, preventing acid-catalyzed side reactions .

Advanced Research Question: How can researchers mitigate the formation of hazardous decomposition products when working with this compound?

Answer:
Decomposition risks arise from moisture exposure or elevated temperatures. Mitigation strategies include:

  • Inert atmosphere : Conduct reactions under nitrogen/argon to exclude moisture .
  • Real-time monitoring : Use FTIR or gas sensors to detect early release of HCl or SO₂ .
  • Quenching protocols : Deactivate residual reagent with ice-cold sodium bicarbonate solution before disposal .

Advanced Research Question: What are the challenges in characterizing reaction intermediates involving this compound, and how can they be addressed?

Answer:
Intermediates like sulfonate esters are often unstable or hygroscopic. Solutions include:

  • Low-temperature spectroscopy : Collect ¹³C-NMR or MS data at –40°C to stabilize transient species .
  • In situ techniques : Use ReactIR or Raman spectroscopy to monitor intermediate formation without isolation .
  • Derivatization : Convert intermediates to stable analogues (e.g., trimethylsilyl esters) for easier analysis .

Basic Research Question: What are the primary applications of this compound in organic synthesis?

Answer:
this compound is widely used for:

  • Protecting groups : Temporary blocking of hydroxyl or amine functionalities in multistep syntheses .
  • Activation of leaving groups : Converting alcohols to tosylates for subsequent nucleophilic substitution .
  • Polymer chemistry : Crosslinking agent in resin and plastic production .

Advanced Research Question: How do steric effects influence the reactivity of this compound compared to its para-isomer?

Answer:
The ortho-methyl group introduces steric hindrance, reducing accessibility of the sulfonyl chloride moiety. This results in:

  • Slower reaction kinetics : Longer reaction times for o-isomer in sulfonylation compared to p-isomer .
  • Altered regioselectivity : Preferential reaction with less sterically hindered nucleophiles (e.g., primary amines over secondary) .
  • Crystallinity differences : o-isomer often forms less stable crystals, complicating purification .

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o-Toluenesulfonyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.